

Psychotrine: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Psychotrine

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Executive Summary: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **psychotrine**, a naturally occurring isoquinoline alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical characteristics of **psychotrine**, its mechanism of action as a selective inhibitor of HIV-1 reverse transcriptase, and the experimental protocols for determining its key properties. All quantitative data is presented in a structured format, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Psychotrine is a tertiary amine alkaloid belonging to the ipecac alkaloid family.^[1] It is primarily extracted from plants of the Rubiaceae family, such as the roots of *Cephaelis acuminata* and the stems of *Pogonopus speciosus*.^[1] Structurally, **psychotrine** is characterized by a complex heterocyclic framework containing three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to its chemical properties and biological activity.^[1] This guide provides an in-depth analysis of its known characteristics.

Physicochemical Properties

The physical and chemical properties of **psychotrine** and its common salt forms are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its pharmacokinetic profile.

Core Compound Properties

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₆ N ₂ O ₄	[1][2][3][4][5]
Molecular Weight	464.6 g/mol	[1][2][3][4][5]
Appearance	Solid powder	[1][5]
Melting Point	122 °C	[1][6]
Boiling Point (Predicted)	613.4 ± 55.0 °C	[1][6]
Density (Predicted)	1.25 ± 0.1 g/cm ³	[1][6]
pKa (Predicted)	9.68 ± 0.20	[1][6]
Solubility	Sparingly soluble in water, ether, benzene, and petroleum ether. More soluble in chloroform, ethanol, acetone, and DMSO.[1][3][5][6]	

Properties of Psychotrine Salt Forms

Salt Form	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Optical Rotation ([α] _D)
Tetrahydrate	C ₂₈ H ₃₆ N ₂ O ₄ · 4H ₂ O	536.66	128 (sinters at 120)	+69.3° (c=2 in alcohol)[3]
Sulfate Trihydrate	C ₂₈ H ₃₆ N ₂ O ₄ · H ₂ SO ₄ · 3H ₂ O	616.72	214-217 (decomposes)	+39.2° (in H ₂ O) [1][3][6]
Dihydrogen Oxalate	C ₃₀ H ₃₈ N ₂ O ₈	554.6	Not specified	Not specified
Hydriodide	Not specified	Not specified	200-222	Not specified
Nitrate	Not specified	Not specified	184-187	Not specified

Biological Activity and Mechanism of Action

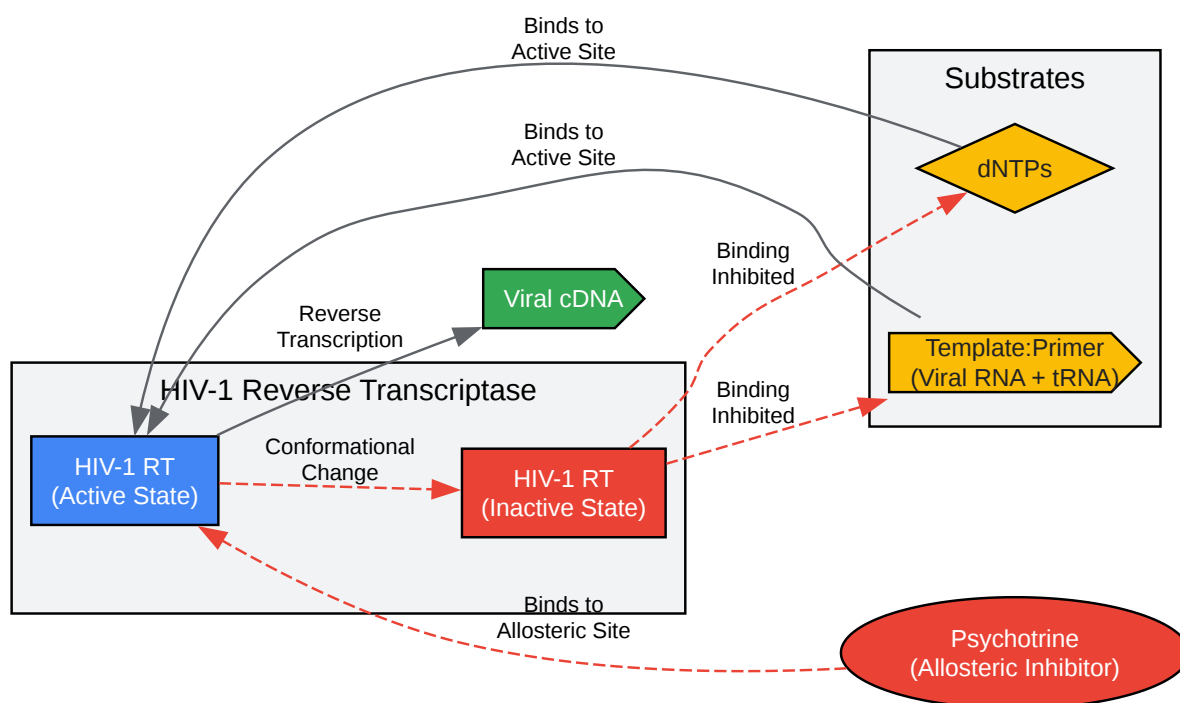
Inhibition of HIV-1 Reverse Transcriptase

Psychotrine is a selective inhibitor of the human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT).^{[1][5][7]} Its mechanism of action is distinct from many other reverse transcriptase inhibitors.

- **Allosteric Inhibition:** **Psychotrine** functions as an allosteric inhibitor of HIV-1 RT.^[7] This means it binds to a site on the enzyme that is different from the active site where the natural substrates (dNTPs and the template-primer) bind.
- **Kinetic Profile:** The inhibition is noncompetitive with respect to thymidine triphosphate (TTP).^[7] At low concentrations of the template-primer, the inhibition is uncompetitive, while at high concentrations, it becomes competitive.^[7]
- **Negative Cooperativity:** The kinetics of inhibition suggest that **psychotrine** induces negative cooperativity, indicating that it may bind to multiple sites on the enzyme.^[1]
- **Structural Requirements:** The imine functionality at positions 1' and 2' of the **psychotrine** molecule is critical for its inhibitory activity against HIV-1 RT.^{[1][7]}

Signaling Pathway Diagram

The following diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by **psychotrine**.



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Caption: Allosteric inhibition of HIV-1 RT by **psychotrine**.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical and biological properties of **psychotrine**.

Determination of Melting Point

The melting point of **psychotrine** can be determined using the capillary method with a melting point apparatus like a Mel-Temp or a Thiele tube.[1][2][3][4][6]

- Sample Preparation: A small amount of finely powdered, dry **psychotrine** is packed into a capillary tube to a height of 1-2 mm.[3][6]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the oil of a Thiele tube.[2]

- Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute near the expected melting point.^[2]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.^{[1][2]} For a pure compound, this range should be narrow.

Determination of Solubility

The solubility of **psychotrine** in various solvents can be determined by measuring the amount of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

- Sample Preparation: A known mass of **psychotrine** is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of **psychotrine** in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The ionization constant (pKa) of **psychotrine**, a weak base, can be determined by potentiometric titration.^{[5][8][9][10][11]}

- Solution Preparation: A known concentration of **psychotrine** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
- Titration: The solution is titrated with a standardized strong acid (e.g., HCl).
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the **psychotrine** has been protonated.

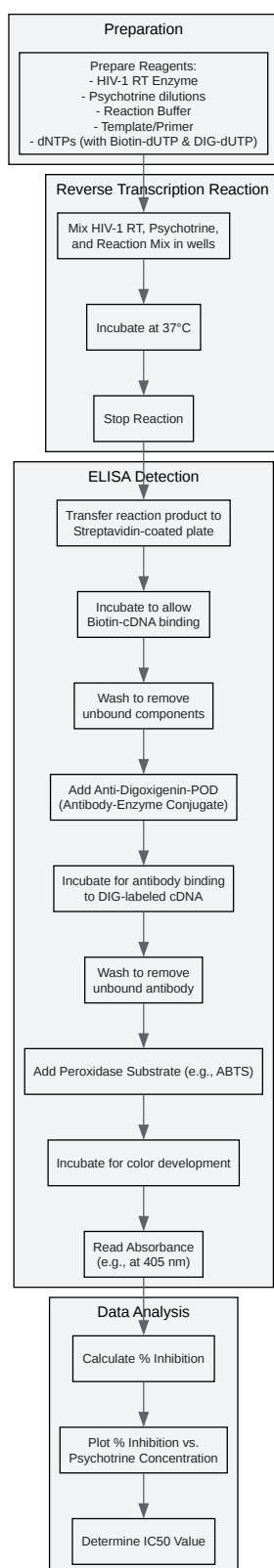
Determination of Optical Rotation

The optical rotation of a chiral molecule like **psychotrine** is measured using a polarimeter.^[12]^[13]^[14]^[15]^[16]

- **Solution Preparation:** A solution of **psychotrine** is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol). The concentration is recorded.
- **Polarimeter Calibration:** The polarimeter is zeroed using a blank solution (the pure solvent).
- **Measurement:** The sample solution is placed in a polarimeter cell of a known path length (in decimeters). The observed rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
- **Calculation of Specific Rotation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (c \times l)$ where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of **psychotrine** against HIV-1 RT can be quantified using a colorimetric ELISA-based assay.^[17] The following workflow outlines the key steps.



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Caption: Experimental workflow for determining the IC₅₀ of **psychotrine** against HIV-1 RT.

Conclusion

Psychotrine is an isoquinoline alkaloid with well-defined physicochemical properties and a notable biological activity as a selective, allosteric inhibitor of HIV-1 reverse transcriptase. The data and protocols presented in this guide provide a solid foundation for further research and development of **psychotrine** and its derivatives as potential therapeutic agents. The detailed methodologies and visual representations of its mechanism of action and experimental workflows are intended to support and streamline future investigations in this area.

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